molecular formula C27H30N2O5 B6096489 3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide

3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide

Cat. No. B6096489
M. Wt: 462.5 g/mol
InChI Key: FWRZUFXNGLCXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide, also known as TMB-4, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. TMB-4 is a benzamide derivative that has been shown to have anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and inflammation. By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further preclinical studies. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. In addition, this compound has not been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound's potential use in treating other inflammatory and neurodegenerative diseases. In addition, more research is needed to understand the molecular targets and mechanism of action of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide involves several steps, including the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-[(2-methylbenzoyl)amino]phenylamine to form this compound. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound have been optimized.

Scientific Research Applications

3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c1-5-32-23-15-19(16-24(33-6-2)25(23)34-7-3)26(30)28-20-12-10-13-21(17-20)29-27(31)22-14-9-8-11-18(22)4/h8-17H,5-7H2,1-4H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRZUFXNGLCXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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